2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine
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Overview
Description
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a 3-fluoro-4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the phenyl group with a halogenated pyridine under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and halides can be used, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitro derivatives.
Reduction Products: Reduced forms, such as amines.
Substitution Products: Substituted pyridines or phenyl derivatives.
Scientific Research Applications
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: The compound can be used in the manufacture of advanced materials and as an intermediate in chemical processes.
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine is unique due to its specific structural features, including the trifluoromethoxy group and the fluorine atom on the phenyl ring. Similar compounds include:
2-(3-Fluoro-4-methoxyphenyl)pyridine: Lacks the trifluoromethoxy group.
2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyridine: Has a trifluoromethyl group instead of a trifluoromethoxy group.
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-7-8(10-3-1-2-6-17-10)4-5-11(9)18-12(14,15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXYQOUFDOYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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